

The chemical synthesis and derivatives of Cynarine

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Compound of Interest

Compound Name: Cynarine

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An In-depth Technical Guide to the Chemical Synthesis and Derivatives of **Cynarine**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cynarine, chemically known as 1,3-dicaffeoylquinic acid, is a prominent bioactive compound found in artichoke (*Cynara cardunculus*) with a range of therapeutic properties, including hepatoprotective and cholesterol-lowering effects. While traditionally obtained through extraction from natural sources, its chemical synthesis is crucial for producing high-purity standards, novel derivatives, and enabling large-scale production for pharmaceutical applications. This technical guide provides a comprehensive overview of the chemical synthesis of **cynarine**, methodologies for the generation of its derivatives, and its interaction with key biological signaling pathways. Detailed experimental protocols, quantitative data, and process visualizations are presented to support research and development efforts in this area.

Chemical Synthesis of Cynarine (1,3-dicaffeoylquinic acid)

The total chemical synthesis of **cynarine** presents a significant challenge due to the polyhydroxylated nature of its quinic acid core, requiring a strategic application of protecting groups to achieve the desired 1,3-diester regioselectivity. The more commonly documented

method of obtaining **cynarine** is through the chemical isomerization of its more abundant 1,5-dicaffeoylquinic acid isomer, which is readily extracted from plant sources.

Synthesis via Isomerization of 1,5-Dicaffeoylquinic Acid

A practical and higher-yield method for producing **cynarine** involves the base-catalyzed acyl migration of 1,5-dicaffeoylquinic acid. This process leverages the natural abundance of the 1,5-isomer.

Experimental Protocol:

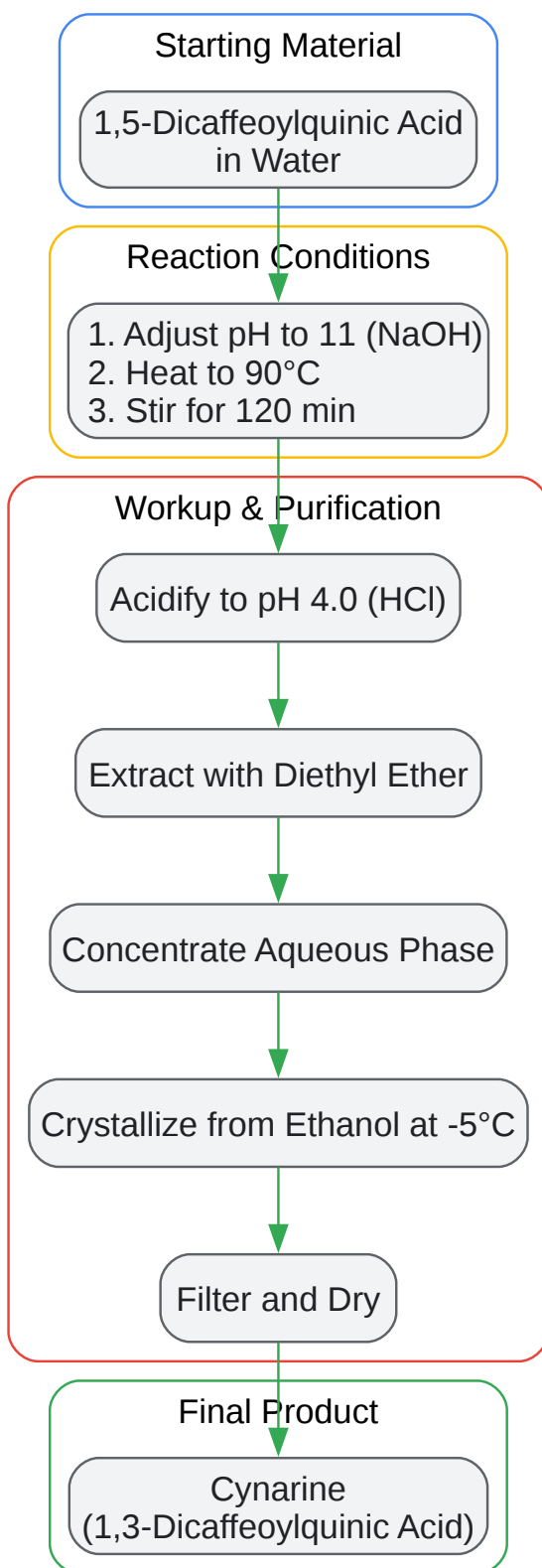
A patented method outlines the following procedure for this conversion^[1]:

- **Dissolution:** 100g of 1,5-dicaffeoylquinic acid is dissolved in 200mL of water.
- **pH Adjustment:** The pH of the solution is adjusted to 11 using a 0.1mol/L sodium hydroxide solution.
- **Heating and Stirring:** The mixture is heated to 90°C and stirred continuously for 120 minutes to facilitate the isomerization.
- **Cooling and Acidification:** The reaction product is cooled, and the pH is adjusted to 4.0 with hydrochloric acid.
- **Extraction:** The solution is extracted three times with an equal volume of diethyl ether. The organic phases are combined.
- **Concentration:** The ether is removed from the organic phase by vacuum concentration at 35°C.
- **Crystallization:** The aqueous phase from the extraction is concentrated under vacuum (0.09MPa) at 70°C to one-third of its original volume. Five volumes of ethanol are added, and the solution is cooled to -5°C to induce crystallization.
- **Isolation:** The crystallized product is filtered and dried to yield pure **cynarine** (1,3-dicaffeoylquinic acid).

Quantitative Data:

Starting Material	Product	Yield	Reference
100 g of 1,5-Dicaffeoylquinic Acid	Cynarine (1,3-Dicaffeoylquinic Acid)	35 g	[1]

Workflow for Isomerization Synthesis of **Cynarine**:



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Caption: Isomerization of 1,5-dicaffeoylquinic acid to **cynarine**.

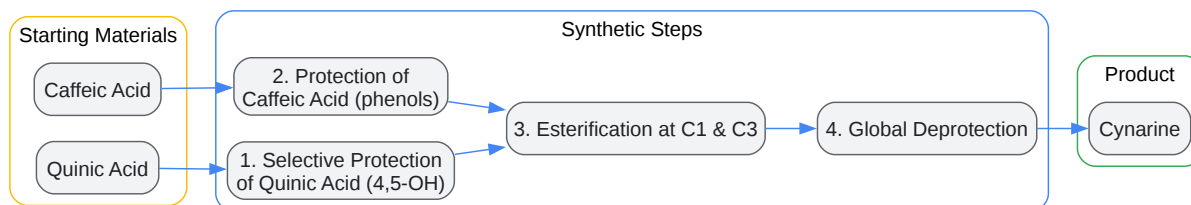
Proposed De Novo Synthetic Route

A de novo synthesis of **cynarine** would involve the direct esterification of quinic acid with two molecules of caffeic acid. This requires a sophisticated protection strategy to ensure the correct regiochemistry. Drawing inspiration from the synthesis of related compounds like 1,3,5-tri-O-caffeoylquinic acid, a plausible route is proposed^[1].

Proposed Experimental Protocol:

- **Protection of Quinic Acid:** Commercially available (-)-quinic acid must be selectively protected. The hydroxyl groups at positions 4 and 5 are often protected as a cyclic acetal (e.g., using 2,2-dimethoxypropane), and the tertiary hydroxyl at position 1 can be protected as a silyl ether. This leaves the hydroxyls at positions 1 and 3 available for acylation.
- **Protection of Caffeic Acid:** The two phenolic hydroxyl groups on caffeic acid must be protected, for example, as a methylenedioxy acetal, to prevent them from reacting during the esterification step. The carboxylic acid can then be converted to a more reactive acyl chloride.
- **Esterification:** The protected quinic acid is reacted with the protected caffeoyl chloride in the presence of a base (e.g., pyridine or DMAP) to form the desired 1,3-diester. This step may need to be performed sequentially for each position.
- **Deprotection:** All protecting groups are removed under appropriate conditions. For example, the acetals are typically removed with acid (e.g., trifluoroacetic acid), and silyl ethers are removed with a fluoride source (e.g., TBAF).

Proposed De Novo Synthesis Pathway for **Cynarine**:



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Caption: Proposed de novo synthetic pathway for **cynarine**.

Synthesis of Cynarine Derivatives

The development of **cynarine** derivatives is a key strategy for enhancing its therapeutic properties, improving bioavailability, and exploring structure-activity relationships (SAR). Derivatives can be synthesized by modifying either the caffeic acid or the quinic acid moieties.

Strategies for Derivative Synthesis:

- Modification of Caffeic Acid:
 - Phenolic Hydroxyl Groups: The 3,4-dihydroxy arrangement on the phenyl ring is crucial for antioxidant activity. Derivatives can be created by alkylation, acylation, or glycosylation of one or both of these hydroxyls before condensation with the quinic acid core.
 - Acrylate Moiety: The double bond can be reduced or functionalized to create dihydrocaffeic acid esters or other adducts.
- Modification of the Quinic Acid Core:
 - Remaining Hydroxyls: The free hydroxyl groups at positions 4 and 5 of the **cynarine** molecule can be esterified or etherified to create tri- or tetra-esters or ethers, altering the molecule's polarity and solubility.

- Carboxylic Acid: The carboxylic acid group at C1 can be converted to an ester, amide, or other functional groups to modulate the molecule's acidic properties and potential for interaction with biological targets.

The synthesis of these analogs would generally follow the de novo strategy, using appropriately modified and protected starting materials in the esterification step.

Quantitative Data Summary

Table 1: Cynarine Content from Various Sources

Source/Method	Cynarine Content/Yield	Reference
Isomerization of 1,5-dicaffeoylquinic acid	35% (w/w)	[1]
Enzyme-Assisted Extraction (Artichoke Leaves)	156.3 ± 2.3 mg/kg (dry material)	[2][3]
Artichoke Roots (Hot Water Extraction)	345 mg/kg	[4]
Artichoke Bracts (Hot Water Extraction)	634.5 ± 4.8 mg/kg	[4]

Table 2: Biological Activity Data for Cynarine and Related Extracts

Activity	Experimental System	Key Finding	Reference
Anti-inflammatory	Human Coronary Artery Smooth Muscle Cells	Downregulates cytokine-induced iNOS mRNA and protein expression.	[5]
Antioxidant Activity	DPPH Assay (Artichoke Leaf Extract)	IC50 = 30.0 mg/L	[2]
Antioxidant Activity	FRAP Assay (Artichoke Leaf Extract)	77.8 mg/L	[2]
Cholesterol Biosynthesis	Primary Cultured Rat Hepatocytes	Caffeic acid and cynarine did not significantly inhibit cholesterol biosynthesis.	[6]
Neuroprotection	Rat Cortical Synaptosomes	Inhibits exocytotic glutamate release via the PKA signaling pathway.	[7][8]
Anti-NAFLD	NAFLD Model Cells	Reduced fat deposition and inhibited expression of AKT1 and MAPK1.	[9]

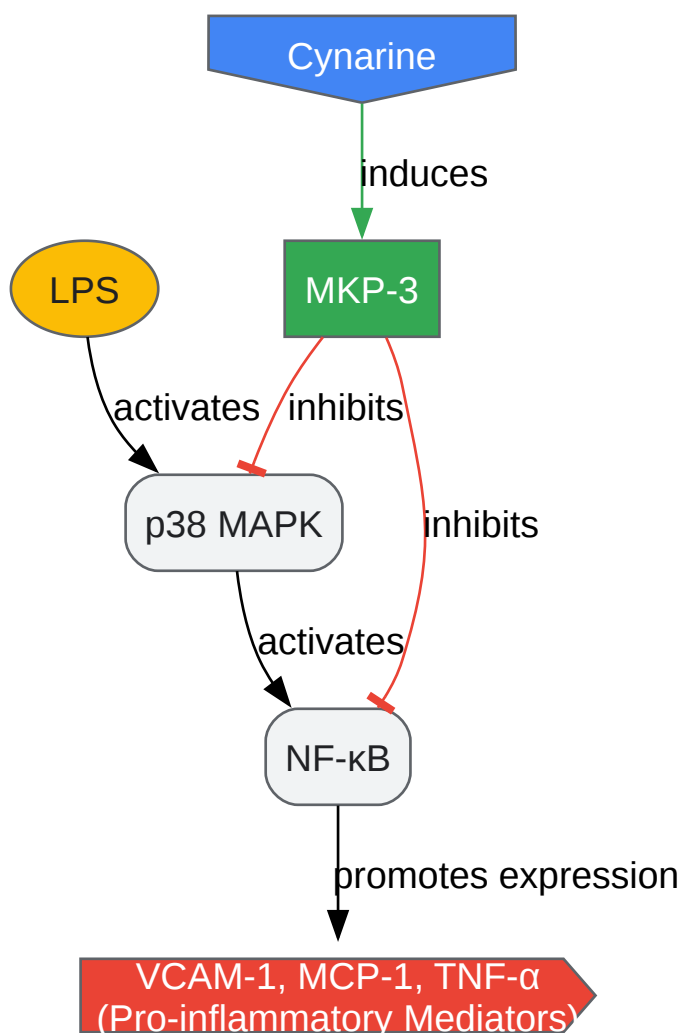
Interaction with Cellular Signaling Pathways

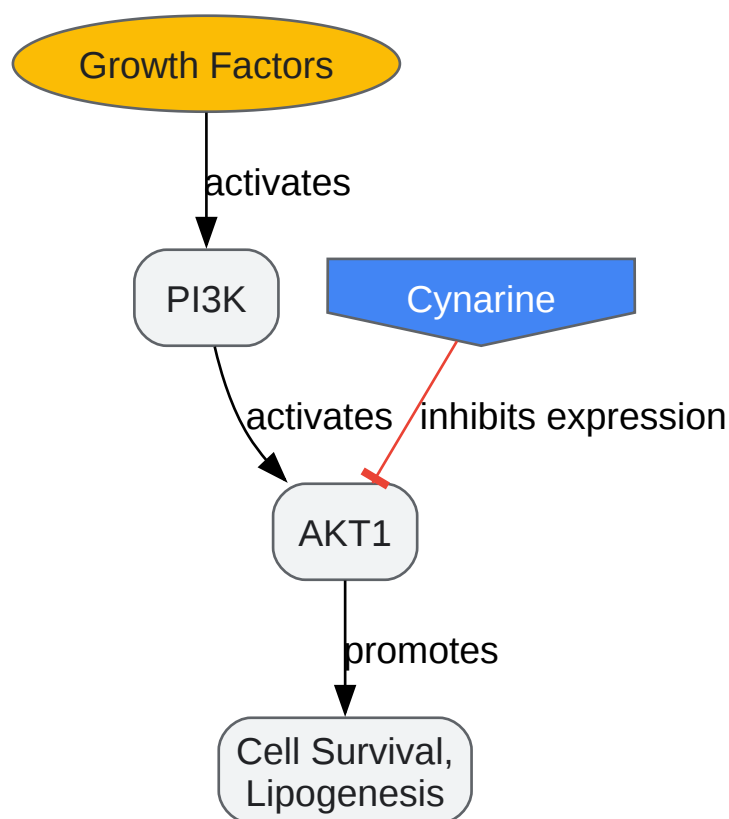
Cynarine exerts its biological effects by modulating several key intracellular signaling pathways, particularly those involved in inflammation, cell survival, and metabolism.

Inhibition of Inflammatory Pathways (NF- κ B and MAPK)

In response to inflammatory stimuli like lipopolysaccharide (LPS), **cynarine** has been shown to inhibit the activation of the p38 MAPK and NF- κ B pathways. It achieves this by upregulating Mitogen-Activated Protein Kinase Phosphatase 3 (MKP-3), a negative regulator of these pathways. This leads to a reduction in the expression of pro-inflammatory mediators such as VCAM-1, MCP-1, TNF- α , and IL-1 β [10].

Cynarine's Role in a Pro-inflammatory Signaling Cascade:





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